Target Engagement Selectivity: XRK3F2 vs. Other p62 Domain Binders
XRK3F2 demonstrates exclusive binding to the p62-ZZ domain, distinguishing it from compounds that interact with other p62 domains or function as broad autophagy modulators. Its specificity for the ZZ domain over other p62 signaling domains (e.g., PB1, UBA) ensures that observed effects can be directly attributed to disruption of ZZ-domain-mediated signaling complexes . In contrast, compounds like XIE62-1004 induce p62 aggregation and LC3 binding, and YOK-2204 activates p62-dependent autophagy . This molecular-level differentiation is critical for accurate interpretation of experimental outcomes.
| Evidence Dimension | Binding specificity within p62 protein |
|---|---|
| Target Compound Data | Selectively binds ZZ domain; no reported activity at PB1 or UBA domains. |
| Comparator Or Baseline | XIE62-1004: Binds ZZ domain and induces p62 aggregation/LC3 interaction. YOK-2204: Binds ZZ domain and activates p62-dependent autophagy. Generic autophagy inhibitors (e.g., chloroquine): No specific binding to p62. |
| Quantified Difference | N/A (Qualitative mechanism-based distinction). |
| Conditions | Inferred from distinct functional readouts in published studies. |
Why This Matters
This high degree of target selectivity minimizes off-target effects and ensures that observed phenotypic changes are directly linked to p62-ZZ domain signaling, which is essential for robust target validation studies.
